

Application Note: Determination of Acetic Acid Concentration in Vinegar by Titration

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Compound of Interest		
Compound Name:	E260	
Cat. No.:	B7760952	Get Quote

Introduction

Vinegar is an aqueous solution of acetic acid (CH₃COOH) produced by the fermentation of ethanol.[1][2] The concentration of acetic acid in table vinegar typically ranges from 4% to 8% by volume.[3] This application note provides a detailed protocol for determining the concentration of acetic acid in a vinegar sample using acid-base titration with a standardized sodium hydroxide (NaOH) solution. Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte.[4]

This procedure relies on the neutralization reaction between acetic acid, a weak acid, and sodium hydroxide, a strong base:

 $CH_3COOH(aq) + NaOH(aq) \rightarrow CH_3COONa(aq) + H_2O(1)[5][6]$

The equivalence point of the titration, where the moles of NaOH added are stoichiometrically equal to the moles of CH₃COOH in the sample, is visualized using the pH indicator phenolphthalein.[7][8] Phenolphthalein is colorless in acidic solutions and turns pink in basic solutions, with the color change occurring around pH 8.2-10.[5]

Experimental Protocol

- 1. Materials and Reagents
- Vinegar Sample: White vinegar is preferred to avoid color interference with the indicator.[3]



- Standardized Sodium Hydroxide (NaOH) Solution: Approximately 0.1 M, concentration known to four decimal places.
- Phenolphthalein Indicator Solution: 0.5% in ethanol/water.[9]
- Distilled or Deionized Water
- 50 mL Burette
- 25 mL Volumetric Pipette
- Pipette Bulb
- 250 mL Erlenmeyer Flasks (x3)
- Burette Stand and Clamp
- Funnel
- Wash Bottle with Distilled Water
- Magnetic Stirrer and Stir Bar (Optional)[4]
- · Analytical Balance

Safety Precautions:

- Always wear safety goggles.[10]
- Sodium hydroxide is corrosive and can cause skin burns. Handle with care.[8]
- 2. Experimental Procedure
- 2.1. Preparation of the Burette
- Rinse the 50 mL burette twice with small portions of distilled water.
- Rinse the burette twice with small portions of the standardized NaOH solution, ensuring the solution coats the entire inner surface.

Methodological & Application





- Fill the burette with the standardized NaOH solution using a funnel. Remove the funnel after filling.
- Remove any air bubbles from the burette tip by opening the stopcock fully for a moment.
- Record the initial volume of the NaOH solution in the burette to two decimal places.

2.2. Preparation of the Vinegar Sample

- Rinse a 25 mL volumetric pipette with a small amount of the vinegar sample.
- Using the pipette and pipette bulb, accurately transfer 25.00 mL of the vinegar sample into a clean 250 mL Erlenmeyer flask.[3]
- Add approximately 50 mL of distilled water to the Erlenmeyer flask to dilute the vinegar. This
 increases the volume for easier observation of the endpoint without changing the moles of
 acetic acid.[9]
- Add 2-3 drops of phenolphthalein indicator to the flask.[5] The solution should be colorless.
 [7][8]

2.3. Titration

- Place the Erlenmeyer flask under the burette on a white surface or with a white background to easily observe the color change.
- Begin the titration by slowly adding the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.[7][8]
- A temporary pink color may appear where the NaOH solution is added but will disappear upon swirling.[7][8]
- As the equivalence point is approached, the pink color will persist for longer. At this stage, add the NaOH solution drop by drop.[7][8]
- The endpoint is reached when the addition of a single drop of NaOH solution causes a faint but permanent pink color to persist for at least 30 seconds.[6][11]



- Record the final volume of the NaOH solution in the burette to two decimal places.
- Repeat the titration procedure (steps 2.2 and 2.3) at least two more times for a total of three trials to ensure precision. The volumes of NaOH used should be concordant (agree within ±0.20 mL).[12]

Data Presentation

Table 1: Titration Data for the Determination of Acetic Acid in Vinegar

Trial	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of NaOH Used (mL)
1	0.50	25.95	25.45
2	0.20	25.55	25.35
3	1.10	26.50	25.40
Average Volume of NaOH Used (mL)	25.40		

Table 2: Calculated Concentration of Acetic Acid

Parameter	Value
Molarity of Standardized NaOH (mol/L)	0.1000
Average Volume of NaOH Used (L)	0.02540
Moles of NaOH Used (mol)	0.002540
Moles of CH₃COOH in Vinegar (mol)	0.002540
Volume of Vinegar Sample (L)	0.02500
Molarity of Acetic Acid (mol/L)	0.1016
Concentration of Acetic Acid (% m/v)	0.610%

Calculations



- · Calculate the volume of NaOH used for each trial:
 - Volume of NaOH = Final Burette Reading Initial Burette Reading
- Calculate the average volume of NaOH used from the concordant trials.
- Calculate the moles of NaOH used:[7][13]
 - Moles of NaOH = Molarity of NaOH × Average Volume of NaOH (in L)
- Determine the moles of acetic acid in the vinegar sample: [7][13]
 - From the balanced chemical equation, the mole ratio of CH₃COOH to NaOH is 1:1.
 - Moles of CH₃COOH = Moles of NaOH
- Calculate the molarity of acetic acid in the vinegar:[7]
 - Molarity of CH₃COOH = Moles of CH₃COOH / Volume of Vinegar Sample (in L)
- Calculate the mass/volume percentage of acetic acid:
 - Mass of CH₃COOH (g) = Moles of CH₃COOH × Molar Mass of CH₃COOH (60.05 g/mol)
 - Mass/Volume % = (Mass of CH₃COOH (g) / Volume of Vinegar Sample (mL)) × 100

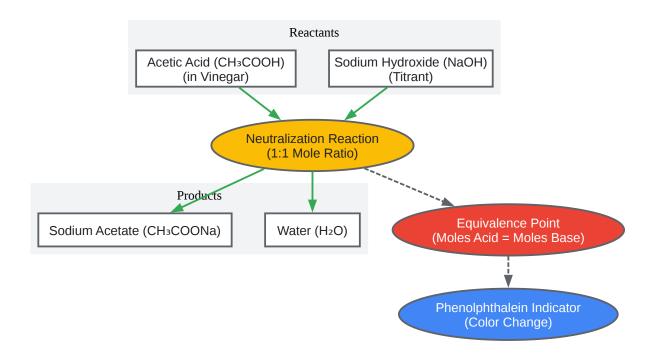
Diagrams





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Caption: Experimental workflow for the titration of vinegar.





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Caption: Principle of acid-base titration for vinegar analysis.

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